

An In-depth Technical Guide to the Physicochemical Properties of DVD-445

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Compound of Interest

Compound Name: DVD-445

Cat. No.: B8107553

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Abstract

DVD-445 is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme increasingly recognized as a significant target in cancer therapy. Synthesized via the Ugi four-component reaction, **DVD-445** features an electrophilic Michael acceptor moiety designed to irreversibly bind to the active site of TrxR1. This inhibition disrupts the cellular thioredoxin system, leading to an accumulation of reactive oxygen species (ROS), induction of oxidative stress, and subsequent apoptosis in cancer cells. This document provides a comprehensive overview of the known physicochemical properties of **DVD-445**, detailed experimental protocols for its synthesis and biological evaluation, and a visualization of its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of **DVD-445** are summarized below. These characteristics are essential for its handling, formulation, and interpretation of its biological activity.

Property	Value	Reference
IUPAC Name	Not available in public sources	
CAS Number	2375846-41-4	[1][2]
Molecular Formula	C25H28F2N2O4	[1][2][3]
Molecular Weight	458.50 g/mol	[1][2][3]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	
Purity	>98% (Commercially available)	

Biological Activity

DVD-445 is characterized by its potent inhibitory action against TrxR1 and its cytotoxic effects on various cancer cell lines.

Assay	Organism/Cell Line	IC50 Value	Reference
TrxR1 Inhibition	Rat	0.60 μ M	
Cytotoxicity	SH-SY5Y (Human Neuroblastoma)	10.99 μ M	
U87 (Human Glioblastoma)	9.70 μ M		
HaCaT (Human Keratinocyte)	8.30 μ M		
PBMCs (Peripheral Blood Mononuclear Cells)	55.71 μ M		

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and biological evaluation of **DVD-445**. These protocols are based on established methodologies for the Ugi reaction and thioredoxin reductase inhibition assays.

Synthesis of DVD-445 via Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot, multi-component reaction that allows for the efficient synthesis of α -acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Materials:

- A suitable aldehyde
- A primary amine
- A carboxylic acid with a Michael acceptor moiety
- An isocyanide
- Methanol (or another suitable polar, aprotic solvent like DMF)
- Round bottom flask
- Magnetic stirrer and stir bar
- Standard laboratory glassware for workup and purification
- Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)

Procedure:

- **Reaction Setup:** To a round bottom flask, add equimolar amounts of the aldehyde, amine, and carboxylic acid components in a suitable solvent such as methanol.
- **Component Addition:** Stir the mixture at room temperature for a period of 15-30 minutes to allow for the formation of the iminium ion intermediate.

- **Isocyanide Addition:** Add an equimolar amount of the isocyanide component to the reaction mixture. The reaction is typically exothermic and should proceed to completion within minutes to a few hours.
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and brine to remove unreacted acidic components and water-soluble byproducts.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final Ugi product, **DVD-445**.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

The activity of TrxR1 and its inhibition by **DVD-445** can be measured using a colorimetric assay that monitors the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

- Recombinant rat TrxR1
- NADPH
- DTNB (Ellman's reagent)
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)
- **DVD-445** stock solution in DMSO
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

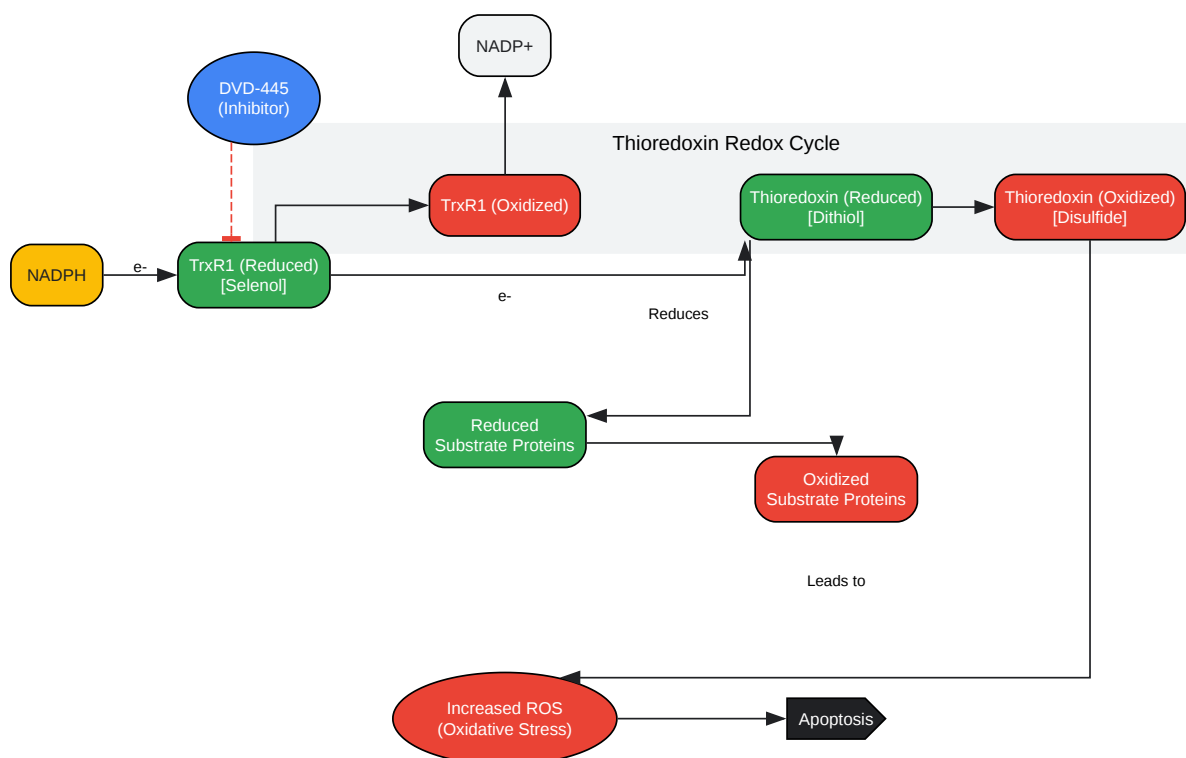
Procedure:

- **Reagent Preparation:** Prepare a reaction mixture containing the assay buffer, NADPH (final concentration ~200-300 μ M), and DTNB (final concentration ~2-2.5 mM).
- **Enzyme and Inhibitor Incubation:** In a 96-well plate, add a defined amount of recombinant TrxR1 (e.g., 10-100 nM). To the test wells, add varying concentrations of **DVD-445**. Include a control well with DMSO (vehicle) instead of the inhibitor.
- **Pre-incubation:** Pre-incubate the enzyme with the inhibitor (or vehicle) for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.
- **Initiation of Reaction:** Initiate the enzymatic reaction by adding the DTNB/NADPH reaction mixture to each well.
- **Measurement:** Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The formation of 5-thio-2-nitrobenzoic acid (TNB), a yellow product, is proportional to TrxR1 activity.
- **Data Analysis:** Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percent inhibition for each concentration of **DVD-445** relative to the vehicle control. The IC₅₀ value can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Mechanism of Action: DVD-445 Inhibition of the Thioredoxin System

The following diagram illustrates the proposed mechanism of action for **DVD-445**. By inhibiting TrxR1, **DVD-445** disrupts the entire thioredoxin redox cycle, leading to oxidative stress and apoptosis.

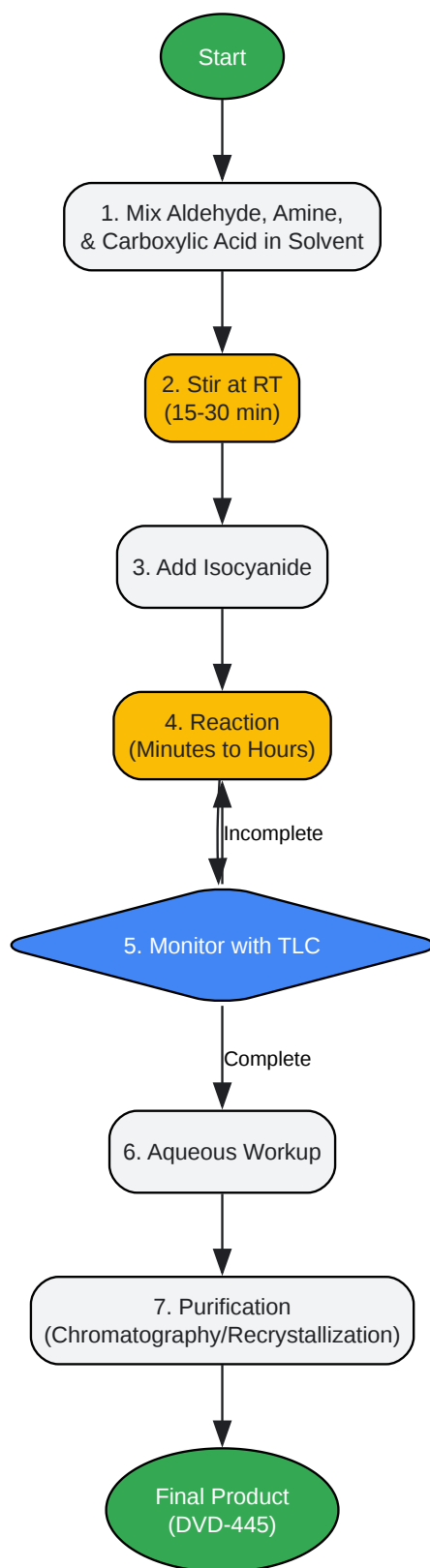


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Caption: Mechanism of **DVD-445** action on the thioredoxin pathway.

Experimental Workflow: Ugi Four-Component Reaction

This diagram outlines the general workflow for the synthesis of **DVD-445** using the Ugi four-component reaction.



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Caption: General workflow for the synthesis of **DVD-445**.

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